1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety through a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Reduction: 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol.
Oxidation: 1-chloro-3-[4-(trifluoromethyl)phenyl]propanoic acid.
Scientific Research Applications
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol: The reduced form of the compound, which has different chemical and biological properties.
4-chloro-3-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the compound, with distinct reactivity and applications.
1-chloro-3-[4-(trifluoromethyl)phenyl]propanoic acid: The oxidized form, which may have different uses in chemical synthesis and research.
Properties
CAS No. |
880360-24-7 |
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Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
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